(S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) is a small molecule inhibitor of Checkpoint Kinases, primarily targeting Checkpoint Kinase 1 (Chk1) and to a lesser extent Checkpoint Kinase 2 (Chk2). [] It has been classified as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the kinase active site, thereby blocking kinase activity. [, ] AZD7762 has been the subject of numerous preclinical studies investigating its potential to enhance the effectiveness of existing cancer treatments like chemotherapy and radiotherapy. [, ]
AZD7762 was synthesized at AstraZeneca Research and Development. It is classified as an ATP-competitive inhibitor that selectively targets checkpoint kinases, particularly Chk1 and Chk2, which are integral to the DNA damage response pathway. The compound's chemical structure is defined as 3-(carbamoylamino)-5-(3-fluorophenyl)-N-[(3S)-3-piperidyl]thiophene-2-carboxamide .
The synthesis of AZD7762 involves several key steps that typically include the formation of the thiophene core and subsequent modifications to introduce the piperidine and fluorophenyl groups. The detailed synthetic route has been documented in various studies, highlighting the following parameters:
AZD7762 features a complex molecular structure characterized by a thiophene ring substituted with a carbamoylamino group and a piperidine moiety. Key structural details include:
AZD7762 participates in various chemical interactions primarily through its mechanism of action against checkpoint kinases. The compound binds reversibly to the ATP binding pocket of Chk1 and Chk2, inhibiting their phosphorylation activity on downstream substrates such as CDC25A and CDC25C. This inhibition leads to:
The mechanism of action for AZD7762 centers around its inhibition of checkpoint kinase signaling pathways:
AZD7762 exhibits several notable physical and chemical properties:
AZD7762 has several promising applications in cancer therapy:
AZD7762 is a potent small-molecule inhibitor targeting checkpoint kinases Chk1 and Chk2, which are central regulators of the DNA damage response (DDR) and cell cycle progression. Biochemical analyses confirm that AZD7762 acts as an ATP-competitive inhibitor, binding directly to the ATP-binding pocket of these kinases with half-maximal inhibitory concentrations (IC~50~) of 5 nM for both Chk1 and Chk2 [1] [4] [8]. This competitive binding prevents the conformational changes required for kinase activation, thereby disrupting downstream signaling cascades [4]. The inhibitor exhibits high selectivity for Chk1/Chk2 over related kinases like CDK2 or PKC, though moderate cross-reactivity with other kinases such as Aurora-A has been observed [4].
The molecular interaction involves specific hydrogen bonding with the kinase hinge region and hydrophobic interactions within the ATP-binding cleft, as predicted from crystallographic modeling [4]. Kinetic characterization confirms reversible binding, with AZD7762 effectively blocking Chk1-mediated phosphorylation of critical substrates like Cdc25C (a key phosphatase regulating cell cycle transitions) in vitro [8]. Cellular studies demonstrate that AZD7762 treatment (at concentrations ≥100 nM) abolishes autophosphorylation of Chk1 at Serine 296—a marker of kinase autoregulation—while simultaneously enhancing ATR/ATM-mediated phosphorylation of Chk1 at Serine 345 due to unrepaired DNA damage accumulation [2] [4]. This dual effect reflects the compound’s ability to simultaneously inhibit kinase activity while amplifying upstream DNA damage signals.
Table 1: Kinase Selectivity Profile of AZD7762
Kinase Target | IC₅₀ (nM) | Function in DDR | Effect of Inhibition |
---|---|---|---|
Chk1 | 5 | S/G₂ checkpoint activation | G₂/M checkpoint abrogation |
Chk2 | 5 | DNA damage sensing (p53-dependent) | Impaired homologous recombination repair |
Aurora-A | 48 | Mitotic progression | Mitotic defects (secondary effect) |
CDK2 | >1,000 | G₁/S transition | No significant inhibition at therapeutic doses |
PKCα | >1,000 | Signal transduction | No significant inhibition at therapeutic doses |
Cancer cells frequently harbor deficiencies in G₁ checkpoint mechanisms (e.g., p53 mutations), rendering them reliant on S and G₂ checkpoints for DNA repair. AZD7762 exploits this vulnerability by abrogating Chk1-mediated cell cycle arrests [3] [4]. When combined with DNA-damaging agents like gemcitabine or ionizing radiation, AZD7762 (100–300 nM) prevents the inactivation of Cdc25 phosphatases, which are crucial for activating cyclin-dependent kinases (CDKs) that drive mitotic entry [2] [6]. This leads to premature progression of cells with unrepaired DNA from S/G₂ phases into mitosis—a phenomenon termed mitotic catastrophe.
Key mechanistic insights include:
Table 2: AZD7762-Induced Disruption of Cell Cycle Checkpoints in Cancer Cells Treated with Gemcitabine
Cellular Process | Gemcitabine Alone | Gemcitabine + AZD7762 | Biological Consequence |
---|---|---|---|
G₂ Arrest | Sustained (>24 h) | Abrogated (<12 h) | Premature mitotic entry |
Cdc25A Stability | Degraded | Stabilized | CDK1/2 activation |
Replication Fork Status | Stalled | Collapsed | DSB formation |
Mitotic Entry | Suppressed | Accelerated | Mitotic catastrophe & apoptosis |
AZD7762 exacerbates DNA damage by impairing two critical repair pathways: homologous recombination repair (HRR) and translesion synthesis (TLS). Central to this effect is the persistent phosphorylation of histone H2AX at Serine 139 (γH2AX), a marker of unrepaired DSBs [2] [6]. In pancreatic (MiaPaCa-2) and ovarian clear cell carcinoma models, AZD7762 combined with cisplatin or gemcitabine increases γH2AX foci by 3–5 fold compared to DNA-damaging agents alone [6] [9]. This accumulation reflects the compound’s dual role in:
Notably, cells deficient in HRR components (e.g., BRCA2, XRCC3, or DNA-PK) exhibit heightened sensitivity to AZD7762-DNA-damager combinations, supporting synthetic lethality [6]. An in vivo study using a DR-GFP reporter assay further demonstrated that AZD7762 suppresses HRR efficiency by >70% in MiaPaCa-2 cells, confirming its role in repair suppression beyond checkpoint abrogation [2].
Table 3: AZD7762-Mediated Suppression of DNA Repair Pathways
Repair Pathway | Key Effector | Effect of AZD7762 | Functional Consequence |
---|---|---|---|
Homologous Recombination | Rad51 | ↓ Foci formation (>80% reduction) | Unrepaired DSBs |
Translesion Synthesis | Polη | Impaired recruitment (Chk1-dependent) | Increased replication fork collapse |
Non-Homologous End Joining | DNA-PK | ↑ Activity (compensatory) | Error-prone repair & genomic instability |
CAS No.: 10504-35-5
CAS No.: 25679-93-0
CAS No.: 25468-09-1
CAS No.: